(S)-3-Hydroxyphenylglycine

mGluR1 stereoselectivity phenylglycine pharmacology

Researchers requiring unambiguous mGluR1 subtype discrimination face confounding signals when using racemic 3HPG or broader Group I agonists like (S)-3,5-DHPG. (S)-3-Hydroxyphenylglycine solves this with its narrow, well-characterized activation profile: • Selective mGluR1 agonism with negligible mGluR2/4 activity-eliminates off-target interference in electrophysiology and PI hydrolysis assays • Enantiopure (S)-form ensures full biological activity per unit mass vs. racemic (R,S)-3HPG mixture • Validated for NMDA receptor crosstalk studies (10-200 μM) and SAR reference applications Supplied with rigorous QC documentation. Bulk quantities available for institutional procurement.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B1662545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxyphenylglycine
SynonymsAlternative Name: (S)-3H-PG
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(C(=O)O)N
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
InChIKeyDQLYTFPAEVJTFM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Hydroxyphenylglycine for Selective mGluR1 Activation


(S)-3-Hydroxyphenylglycine (CAS 71301-82-1), also designated (S)-3HPG, is a chiral phenylglycine derivative that functions as an agonist at group I metabotropic glutamate receptors (mGluRs), with pronounced selectivity for the mGluR1 subtype over mGluR5 and negligible activity at mGluR2 or mGluR4 [1][2]. The compound exhibits a molecular weight of 179.16 g/mol and is supplied as the biologically active (S)-enantiomer, distinct from the racemic (R,S)-3HPG mixture . Its primary utility lies in discriminating mGluR1-mediated signaling from other glutamatergic pathways in neuropharmacology research.

Enantiomer-specific tool: (S)-enantiomer supplied for stereochemical-control studies; racemic (R,S)-3HPG not equivalent

Receptor-subtype fit: Group I mGluR pathway study with reported selectivity for mGluR1 over mGluR5 context

Signaling readout: Supports Gq/11-coupled PI hydrolysis and NMDA receptor crosstalk assay contexts

Why (S)-3-Hydroxyphenylglycine Cannot Be Replaced


Substitution of (S)-3HPG with the racemic (R,S)-3HPG mixture introduces the (R)-enantiomer, which lacks mGluR1 agonist activity, effectively reducing the active compound concentration by approximately 50% per unit mass [1]. More critically, the commonly used group I mGluR agonist (S)-3,5-DHPG exhibits distinct receptor pharmacology, including partial agonist activity at mGluR5a, whereas (S)-3HPG demonstrates a narrower activation profile that enables clearer attribution of observed effects to mGluR1 rather than mGluR5 [2]. Furthermore, phenylglycine derivatives such as (S)-4C3HPG function as mGluR2 agonists or mGluR1 antagonists, producing opposing or confounding outcomes if substituted without careful receptor subtype consideration [3].

Racemic mixture

Replacing (S)-3HPG with (R,S)-3HPG introduces inactive (R)-enantiomer; active compound per unit mass may be reduced by approximately half, altering concentration-response interpretation.

(S)-3,5-DHPG

Exhibits partial agonist activity at mGluR5a; effects may not be attributed solely to mGluR1. Receptor-subtype attribution can shift compared to (S)-3HPG.

(S)-4C3HPG / (S)-4CPG

These phenylglycine derivatives act as mGluR2 agonists or mGluR1 antagonists; functional outcome may oppose (S)-3HPG. Pathway-response endpoints may differ.

(S)-3-Hydroxyphenylglycine: Comparative Evidence


Stereoselective mGluR1 Agonism

The (S)-enantiomer of 3-hydroxyphenylglycine acts as an agonist at mGluR1, whereas the (R)-enantiomer demonstrates no detectable agonist activity on this receptor subtype when evaluated under identical assay conditions [1]. This stereoselective pharmacological profile establishes that only the (S)-form possesses the requisite three-dimensional configuration for productive receptor interaction and downstream signal transduction.

Stereoselective mGluR1 Agonism
Head-to-head
Active at mGluR1 vs. (R)-3HPG: no detectable agonist activity
Supports enantiomer-attribution review for mGluR1 signaling studies.
Cloned mGluR1 in CHO cells; qualitative functional difference.
mGluR1 stereoselectivity phenylglycine pharmacology

mGluR1 Selectivity vs. mGluR2 and mGluR4

(S)-3HPG exhibits a restricted activation profile among metabotropic glutamate receptor subtypes, with agonist activity detected at mGluR1 but no effect observed at mGluR2 or mGluR4 in cloned receptor assays [1]. This selectivity contrasts with broader-spectrum phenylglycine derivatives such as (S)-4C3HPG and (S)-4CPG, which act as effective agonists at mGluR2 and as competitive antagonists at mGluR1 [1].

mGluR1 Selectivity vs. Group II/III
Head-to-head
No activity at mGluR2 or mGluR4; (S)-4C3HPG and (S)-4CPG are mGluR2 agonists
Receptor-subtype selectivity context supports mGluR1 pathway attribution.
Cloned human/rat mGluRs in CHO cells; qualitative selectivity profile.
mGluR1 receptor selectivity Group I mGluRs

mGluR1a vs. mGluR5a Partial Agonist Activity

In LLC-PK1 cells transiently expressing rat mGluR1a or mGluR5a, (S)-3HPG functions as a partial agonist at both receptor subtypes [1]. However, the pharmacological context differs markedly: at mGluR1a, (S)-4CPG competitively antagonizes glutamate responses, whereas at mGluR5a, (S)-4CPG fails to inhibit glutamate or 1S,3R-ACPD effects, and (S)-4C3HPG acts as an agonist at high concentrations [1]. These receptor-specific differences in modulator pharmacology enable researchers to employ (S)-3HPG in conjunction with subtype-selective antagonists to dissect mGluR1-versus-mGluR5 contributions to physiological responses.

mGluR1a vs. mGluR5a Partial Agonism
Cross-study comparable
Partial agonist at mGluR1a and mGluR5a; modulator pharmacology differs per subtype
Model-response context: effects depend on co-applied antagonists and receptor expression.
LLC-PK1 cells expressing rat mGluR1a or mGluR5a; potency values not reported.
mGluR1 mGluR5 partial agonist phenylglycine SAR

NMDA Current Modulation vs. Group II/III Agonists

In whole-cell patch-clamp recordings from cultured mouse cortical neurons, (S)-3HPG (10-200 μM) reversibly attenuated NMDA-induced currents [1]. In contrast, mGluR2/3 agonists including (S)-4C3HPG (100-200 μM) and (S)-4CPG (300 μM) produced no reduction in NMDA current under identical recording conditions [1]. At the single-channel level, (S)-3HPG attenuated NMDA receptor channel open probability (NPo) in excised outside-out patches, whereas (S)-4C3HPG produced no such attenuation [1].

NMDA Current Modulation
Head-to-head
10–200 μM attenuates NMDA currents; (S)-4C3HPG and (S)-4CPG show no reduction
Assay-response context for mGluR1/5–NMDA crosstalk studies.
Mouse cortical neurons; whole-cell and single-channel recordings.
NMDA receptor electrophysiology mGluR crosstalk cortical neurons

PI Hydrolysis by Group I mGluR Agonists

In neonatal rat cortical slices, (S)-3HPG stimulates phosphoinositide (PI) hydrolysis, a hallmark of Group I mGluR activation [1]. This assay system directly compares (S)-3HPG with (S)-3,5-DHPG (DHPG) and (S)-4C3HPG, all of which exhibit PI hydrolysis stimulation, confirming their shared capacity to activate phospholipase C-coupled Group I mGluRs [1]. While quantitative EC50 values are not provided in this study for direct potency ranking, the data validate (S)-3HPG as a functional Group I mGluR agonist in native tissue preparations.

PI Hydrolysis in Native Tissue
Cross-study comparable
Stimulates PI hydrolysis; (S)-3,5-DHPG and (S)-4C3HPG also active
Supports Gq/11-coupled Group I mGluR pathway-response interpretation.
Neonatal rat cortical slices; quantitative EC50 not provided.
PI hydrolysis Group I mGluRs neonatal cortex signal transduction

Ionotropic Receptor and Glycine Site Selectivity

Receptor binding analysis of carboxyphenylglycine derivatives demonstrates that (S)-3HPG exhibits no measurable affinity for ionotropic glutamate receptors (NMDA, AMPA, and kainate) nor for the glycine binding site on the NMDA receptor complex [1]. This negative selectivity profile contrasts with certain other phenylglycine derivatives: (RS)-4-carboxy-3-hydroxyphenylglycine shows affinity for the NMDA glycine site, with activity residing in the (R)-enantiomer of the racemic mixture [1].

Ionotropic & Glycine Site Selectivity
Class-level inference
No detectable affinity for NMDA, AMPA, kainate, or glycine site
Off-target binding context; effects attributable to mGluR pathways.
Radioligand binding in rat brain membranes; data to verify per derivative.
ionotropic receptors NMDA glycine site binding selectivity off-target screening

(S)-3-Hydroxyphenylglycine: Research Applications


mGluR1-Selective Synaptic Plasticity Dissection

In hippocampal slice preparations, (S)-3HPG is employed to discriminate mGluR1-mediated contributions to long-term synaptic plasticity from those mediated by mGluR5 or Group II/III mGluRs [1]. The compound's lack of activity at mGluR2 and mGluR4 enables attribution of observed effects specifically to Group I mGluR activation, while its partial agonist profile at both mGluR1a and mGluR5a necessitates complementary experiments with subtype-selective antagonists to isolate mGluR1-specific signaling [2].

NMDA Receptor Cross-Talk in Cortical Neurons

(S)-3HPG is the appropriate tool compound for electrophysiological studies examining mGluR1/5-mediated downmodulation of NMDA receptor currents [1]. Unlike (S)-4C3HPG and (S)-4CPG, which fail to attenuate NMDA currents, (S)-3HPG (10-200 μM) produces reversible attenuation in both whole-cell and single-channel recordings, making it essential for investigations of G protein-mediated, membrane-delimited crosstalk between Group I mGluRs and NMDA receptors [1].

Group I mGluR Signaling in Native Tissue

For studies requiring confirmation of Group I mGluR-mediated phosphoinositide hydrolysis in ex vivo tissue preparations, (S)-3HPG serves as a validated pharmacological activator alongside (S)-3,5-DHPG and (S)-4C3HPG [1]. This application is particularly relevant for research employing neonatal rodent cortical slices, where the compound's ability to stimulate PI hydrolysis confirms functional coupling to Gq/11-mediated signaling cascades [1].

SAR Reference for Phenylglycine Derivatives

In medicinal chemistry programs developing subtype-selective mGluR modulators, (S)-3HPG functions as a critical reference ligand for SAR studies due to its well-characterized stereoselective pharmacology and defined receptor subtype selectivity profile [1][2]. The compound's lack of ionotropic receptor binding further reinforces its utility as a clean mGluR pharmacological tool, enabling unambiguous interpretation of receptor occupancy and functional selectivity data [3].

Application
Selection Property
Validation Focus
mGluR1 synaptic plasticity studies
Subtype-selectivity profile vs. mGluR5 and Group II/III
Receptor-attribution with complementary antagonist experiments
NMDA receptor crosstalk assays
mGluR1/5-mediated current attenuation; distinct from Group II/III agonists
Electrophysiological endpoint review and single-channel analysis
Group I mGluR signaling in native tissue
PI hydrolysis stimulation in ex vivo preparations
Gq/11 pathway-response confirmation in cortical slices
Phenylglycine SAR reference
Defined stereoselective pharmacology and clean off-target profile
Receptor-occupancy interpretation and selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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